molecular formula C17H18FN5OS B2564258 7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2415634-28-3

7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2564258
CAS No.: 2415634-28-3
M. Wt: 359.42
InChI Key: KGFPJBVYXZGCFI-UHFFFAOYSA-N
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Description

7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the thiadiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It may have potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other Quinazolinone Derivatives: These compounds share the quinazolinone core but may have different substituents, leading to variations in biological activity and chemical properties.

    Piperidine Derivatives: Compounds with a piperidine ring often exhibit pharmacological activity, but their effects can vary based on the other functional groups present.

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinazolinone core, a piperidine ring, and a thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-11-20-17(25-21-11)22-6-4-12(5-7-22)9-23-10-19-15-8-13(18)2-3-14(15)16(23)24/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFPJBVYXZGCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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